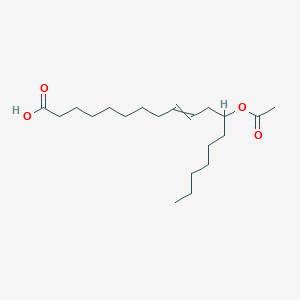![molecular formula C19H27F3 B14283756 1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene CAS No. 156326-15-7](/img/structure/B14283756.png)
1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of three fluorine atoms attached to a benzene ring, along with a pentylcyclohexyl ethyl group
Métodos De Preparación
The synthesis of 1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene typically involves multiple steps. One common method includes the following steps:
Alkylation: The attachment of the pentylcyclohexyl ethyl group can be performed through Friedel-Crafts alkylation, using an alkyl halide and a Lewis acid catalyst like aluminum chloride.
Purification: The final product is purified through techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of liquid crystals for display technologies and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic pockets in proteins and enzymes. The pentylcyclohexyl ethyl group contributes to the compound’s overall conformation and binding affinity, influencing its biological activity.
Comparación Con Compuestos Similares
1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene can be compared with other similar compounds, such as:
1,2,3-Trifluorobenzene: Lacks the pentylcyclohexyl ethyl group, resulting in different chemical and biological properties.
1,3,5-Trifluorobenzene: Has a different fluorine substitution pattern, affecting its reactivity and applications.
1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene: Similar structure but with a propyl group instead of a pentyl group, leading to variations in its physical and chemical properties.
Propiedades
Número CAS |
156326-15-7 |
|---|---|
Fórmula molecular |
C19H27F3 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
1,2,3-trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene |
InChI |
InChI=1S/C19H27F3/c1-2-3-4-5-14-6-8-15(9-7-14)10-11-16-12-17(20)19(22)18(21)13-16/h12-15H,2-11H2,1H3 |
Clave InChI |
XLUFQXCXTHDHEJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCC(CC1)CCC2=CC(=C(C(=C2)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-hexadecyl-5,6-dihydro-](/img/structure/B14283675.png)
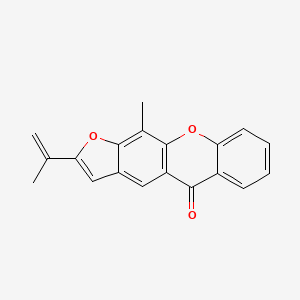

![Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate](/img/structure/B14283690.png)

![[2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid](/img/structure/B14283704.png)

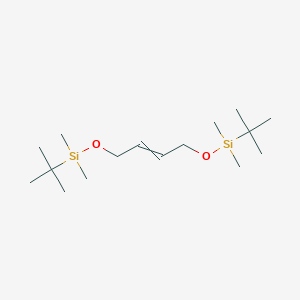
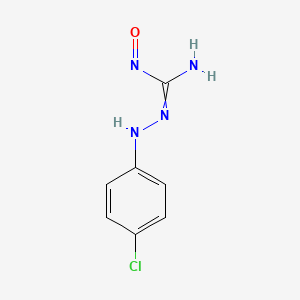
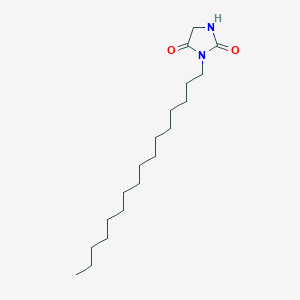
![Lithium, [4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14283735.png)
